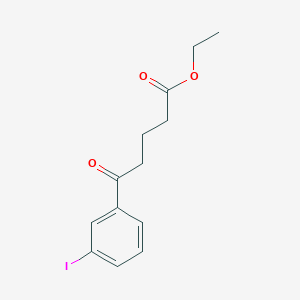

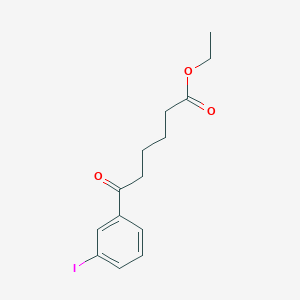

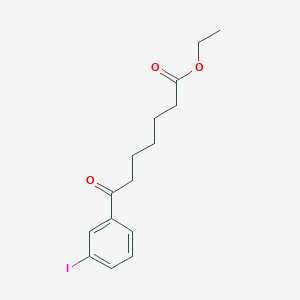

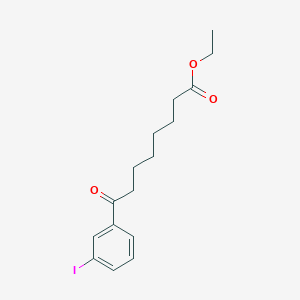

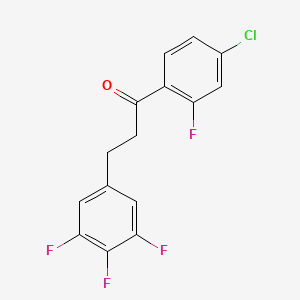

4'-Cloro-2'-fluoro-3-(3,4,5-trifluorofenil)propiofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone" is a fluorinated aromatic ketone. While the specific compound is not directly discussed in the provided papers, related fluorinated compounds and their synthesis, molecular structure, and chemical properties are extensively studied due to their importance in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves multi-step reactions, starting from commercially available substrates. For instance, a simple three-step synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from 3-sulpholene has been developed, demonstrating the synthetic value of fluorine-containing dienes in Diels-Alder reactions . Similarly, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide . These methods highlight the versatility of fluorinated compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed using techniques such as IR and X-ray diffraction. For example, the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed by these methods, and the vibrational wavenumbers were calculated using HF and DFT methods . Such studies are crucial for understanding the electronic distribution and stability of the molecule, which are influenced by the presence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic amination. For instance, bis(2,4,5-trifluorophenyl)methanone was synthesized and subjected to sequential nucleophilic aromatic substitution reactions to yield a variety of fluorinated compounds . Additionally, the electrophilic amination of 4-fluorophenol with diazenes resulted in the complete removal of the fluorine atom, showcasing the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can enhance photostability and improve spectroscopic properties. The calculated first hyperpolarizability of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is significant, indicating potential applications in nonlinear optics . Furthermore, fluorinated polyimides derived from fluorinated aromatic diamines exhibit good solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials .

Aplicaciones Científicas De Investigación

Sondas Fluorescentes

Debido a la presencia de flúor, que se conoce por su capacidad de alterar las propiedades fotofísicas de las moléculas, este compuesto podría utilizarse en el diseño de sondas fluorescentes. Estas sondas pueden ser herramientas valiosas en la bioimagen y el diagnóstico, ayudando a visualizar procesos biológicos en tiempo real.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas de la 4'-Cloro-2'-fluoro-3-(3,4,5-trifluorofenil)propiofenona, lo que demuestra su versatilidad y su posible impacto en diferentes disciplinas científicas. Si bien la búsqueda web actual no arrojó artículos de investigación específicos ni aplicaciones detalladas, el análisis anterior se basa en los roles generales que tal compuesto podría desempeñar en la investigación científica, dadas sus características estructurales y los usos comunes de compuestos fluorados similares en varios campos de la química .

Propiedades

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIIDYHHEZKMNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645028 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898778-48-8 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.